2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-benzyl1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted benzofuran and pyrimidine derivatives, which are subjected to cyclocondensation reactions . The reaction conditions often include the use of strong bases such as potassium t-butoxide in boiling solvents like t-butanol .
Industrial Production Methods
While specific industrial production methods for 2-benzyl1benzofuro[3,2-d]pyrimidin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-benzyl1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-benzyl1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Organic Electronics: It is used as an electron-transport-type host material in organic light-emitting diodes (OLEDs) due to its high triplet energy and good electron transport characteristics.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Research: It can be used as a probe or ligand in studying various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-benzyl1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of OLEDs, it functions as an electron-transport material, facilitating the movement of electrons within the device. This is achieved through its high triplet energy and electron-deficient pyrimidine core, which enhances electron transport .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: These compounds share the benzofuran core and exhibit similar electronic properties.
Pyrimidine Derivatives:
Uniqueness
2-benzyl1benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its combined benzofuran and pyrimidine structure, which imparts distinct electronic and chemical properties. This dual-core structure enhances its utility in organic electronics and medicinal chemistry, setting it apart from other benzofuran or pyrimidine derivatives .
Properties
IUPAC Name |
2-benzyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17-16-15(12-8-4-5-9-13(12)21-16)18-14(19-17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVNCVXXWGYTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)OC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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